molecular formula C9H6Cl2N2 B3030331 4,8-Dichloro-2-methylquinazoline CAS No. 887591-99-3

4,8-Dichloro-2-methylquinazoline

Cat. No.: B3030331
CAS No.: 887591-99-3
M. Wt: 213.06
InChI Key: ISSYTLKTTUUNHT-UHFFFAOYSA-N
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Description

4,8-Dichloro-2-methylquinazoline is a halogenated quinazoline derivative characterized by chlorine substituents at positions 4 and 8 and a methyl group at position 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The dichloro substitution enhances electrophilicity, making the compound reactive toward nucleophilic substitution, which is advantageous in medicinal chemistry and materials science for synthesizing derivatives .

Properties

CAS No.

887591-99-3

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06

IUPAC Name

4,8-dichloro-2-methylquinazoline

InChI

InChI=1S/C9H6Cl2N2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3

InChI Key

ISSYTLKTTUUNHT-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2Cl)C(=N1)Cl

Canonical SMILES

CC1=NC2=C(C=CC=C2Cl)C(=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Dichloro-2-methylquinazoline Isomers

Property 4,6-Dichloro-2-methylquinazoline This compound
Molecular Formula C₉H₆Cl₂N₂ C₉H₆Cl₂N₂
Molecular Weight (g/mol) 219.07 219.07
Substituent Positions 4-Cl, 6-Cl, 2-CH₃ 4-Cl, 8-Cl, 2-CH₃
Key Reactivity High at C-4 and C-6 Moderate at C-4, steric hindrance at C-8
Applications Heterocyclic intermediate Potential kinase inhibitor (inferred)

Halogen Substituent Effects: Cl vs. Br

6,8-Dibromo-2-methylquinazolin-4-one () demonstrates how bromine substituents enhance leaving-group ability compared to chlorine. For example:

  • Bromine’s lower electronegativity and larger atomic radius facilitate nucleophilic substitution, enabling efficient synthesis of hydrazides (e.g., compound 4 in ) and styryl derivatives.
  • Chlorinated analogs like this compound may require harsher conditions (e.g., elevated temperatures or stronger bases) for similar reactions due to chlorine’s weaker leaving-group propensity .

Table 2: Halogenated 2-Methylquinazoline Derivatives

Compound Substituents Molecular Weight (g/mol) Key Reaction
6,8-Dibromo-2-methylquinazolin-4-one 6-Br, 8-Br, 2-CH₃ 342.97 Alkylation, hydrazide formation
This compound 4-Cl, 8-Cl, 2-CH₃ 219.07 Nucleophilic substitution (inferred)

Influence of Functional Groups

The methyl group at position 2 in all compared compounds introduces steric hindrance, moderating reactivity. For example:

  • In 6,8-Dibromo-2-methylquinazolin-4-one, the methyl group stabilizes intermediates during cyclization to pyrazoles and thiazoles .
  • In dichloro analogs, the methyl group may limit access to electrophilic sites, reducing reaction rates compared to non-methylated quinazolines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,8-Dichloro-2-methylquinazoline, and how do reaction conditions influence yield?

  • Methodology : Traditional synthesis involves cyclization of 2-aminobenzamide derivatives under high-temperature conditions (≥120°C) using transition metal catalysts or acidic media. For example, refluxing precursors in DMSO followed by crystallization (65% yield) is a common approach .
  • Key Variables : Temperature, solvent choice (e.g., DMSO vs. acetic acid), and reaction time significantly impact yield. Prolonged reflux (18 hours) improves cyclization but may increase side-product formation .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Methods :

  • NMR : 1H^1H-NMR peaks at δ 2.4–3.1 ppm confirm methyl group presence; aromatic protons appear between δ 7.0–8.5 ppm .
  • HRMS : Molecular ion peaks (e.g., m/z 568.0662 for a bromo-chloro derivative) validate molecular formula .
  • Melting Point : Consistency in melting range (e.g., 141–143°C) indicates purity .

Q. What purification techniques are optimal for isolating this compound?

  • Methods : Recrystallization using water-ethanol mixtures (yields ~65%) or column chromatography with silica gel and ethyl acetate/hexane gradients. Ice-water quenching after reflux aids precipitation .

Advanced Research Questions

Q. How do electrochemical synthesis methods compare to thermal approaches for 4-quinazolinone derivatives?

  • Contradiction Analysis :

  • Thermal Methods : High temperatures (120–150°C) often lead to decomposition, reducing yields to <50% .
  • Electrochemical Methods : Using aluminum/carbon electrodes in acetic acid at room temperature achieves yields >80% via oxidative cyclization, minimizing side reactions .
    • Experimental Design : Optimize electrolyte pH, current density, and electrode material to enhance efficiency.

Q. What strategies resolve contradictions in regioselectivity during functionalization of this compound?

  • Case Study : Substitution at C4 vs. C8 positions can be controlled using sterically hindered bases (e.g., DBU) or selective catalysts (e.g., Pd/C). For example, coupling with 2-fluorophenyl groups at C4 occurs preferentially under mild conditions (25°C, 12 hours) .
  • Data-Driven Approach : Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry.

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

  • Methodology : Use bio-derived nanocatalysts (e.g., ZnO nanoparticles) to accelerate cyclization at lower temperatures (60°C) while achieving 85% yield .
  • Sustainability Metrics : Compare energy consumption (kWh/mol) and E-factor (waste/product ratio) between traditional and catalytic methods.

Methodological Recommendations

  • Contradiction Mitigation : Use kinetic vs. thermodynamic control (e.g., low-temperature nucleophilic substitution) to direct functionalization .
  • Advanced Characterization : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve stereochemical ambiguities .

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